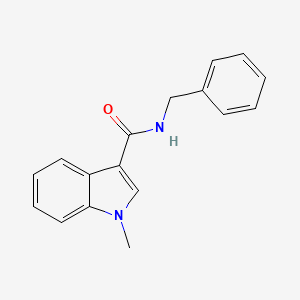

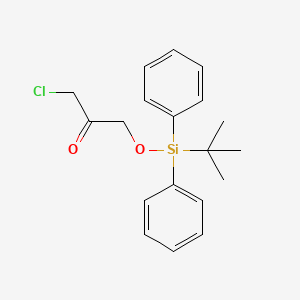

N-benzyl-1-methyl-1H-indole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-1-methyl-1H-indole-3-carboxamide, also known as BMIC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMIC is a member of the indole family of compounds, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Studies

N-benzyl-1-methyl-1H-indole-3-carboxamide and its derivatives are often synthesized and evaluated for various pharmacological activities. For example, Qian et al. (2015) identified four cannabimimetic indazole and indole derivatives in new psychoactive substances. These compounds were analyzed using liquid chromatography, gas chromatography, and nuclear magnetic resonance spectroscopy, highlighting the chemical analysis and synthetic routes for such compounds.

Pharmacological Binding Studies

Compounds like this compound are studied for their binding affinity to various receptors. For instance, Pinna et al. (1998) synthesized derivatives of 4,5-dihydro-1H-benzo[g]-indole-3-carboxamide to evaluate their affinity for dopamine D2-like receptors. These studies are critical in understanding the potential therapeutic applications of these compounds.

Metabolism and Biomedical Analysis

Understanding the metabolism of such compounds is crucial for their potential therapeutic use. Li et al. (2018) investigated the phase I metabolism of several cannabimimetic indazole and indole derivatives by incubating them with human liver microsomes. Such studies provide insights into the metabolic pathways and potential biomarkers for monitoring intake.

Photophysical Studies and Fluorescence

The photophysical properties of indole derivatives, such as those synthesized from β-brominated dehydroamino acids, are studied for their potential as fluorescent probes. Pereira et al. (2010) explored the solvent-dependent fluorescence emission of these compounds, indicating their application in biochemical and analytical research.

Drug Development and Evaluation

The derivatives of this compound are also synthesized and evaluated for their potential in treating various diseases. For instance, Kim et al. (2017) designed and synthesized novel indole-3-carboxamide analogs to investigate their anti-breast cancer properties. These studies are significant for the development of new therapeutic agents.

Mecanismo De Acción

Target of Action

N-benzyl-1-methyl-1H-indole-3-carboxamide is a type of indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .

Mode of Action

It is known that indole derivatives can interact with their targets and cause various changes . The specific interactions and resulting changes caused by this compound remain to be elucidated.

Biochemical Pathways

Indole derivatives, such as this compound, can affect various biochemical pathways . These compounds have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

It is known that indole derivatives can have various biological effects, depending on their specific structures and targets .

Propiedades

IUPAC Name |

N-benzyl-1-methylindole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-19-12-15(14-9-5-6-10-16(14)19)17(20)18-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFERYFUQDRYYSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine](/img/structure/B2624580.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2624588.png)

![6-(3-chloro-4-ethoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2624590.png)

![6-Fluoro-N-[2-(1-methylimidazol-2-YL)-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B2624591.png)

![N-[2-Tert-butyl-5-(furan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2624593.png)

![2-chloro-6-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2624596.png)